(E)-N-Methylcinnamylamine-d3: A Comprehensive Technical Guide on Structure, Properties, and Bioanalytical Applications
(E)-N-Methylcinnamylamine-d3: A Comprehensive Technical Guide on Structure, Properties, and Bioanalytical Applications
Introduction & Strategic Significance
In the realm of quantitative bioanalysis and pharmaceutical development, the precision of analytical methodologies relies heavily on the quality of internal standards. (E)-N-Methylcinnamylamine-d3 (also known as (2E)-N-(Methyl-d3)-3-phenyl-2-propen-1-amine) serves as a critical stable-isotope-labeled (SIL) reference material[1].
As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a foundational tool for analytical validation. This compound holds dual significance in the pharmaceutical industry: it is the primary deuterated analog used for tracking the pharmacokinetics of related allylamine structures, and it serves as a highly specific tracer for monitoring the degradation pathways of widely prescribed APIs, such as fluoxetine. This whitepaper explores its structural rationale, physicochemical properties, and provides field-proven methodologies for its application.
Chemical Identity and Isotopic Labeling Strategy
Structural Rationale
In quantitative mass spectrometry, the choice of the isotopic label's position is as critical as the mass shift itself. (E)-N-Methylcinnamylamine-d3 incorporates three deuterium atoms on the N-methyl group rather than the aromatic ring[1]. This specific localization serves two mechanistic purposes:
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Prevention of H/D Exchange: Aromatic protons can be susceptible to hydrogen-deuterium exchange (HDX) under strongly acidic or basic extraction conditions. The N-methyl deuterons are chemically stable, ensuring the isotopic purity remains intact throughout rigorous sample preparation.
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Optimal Mass Shift (+3 Da): A +3 Da shift effectively moves the internal standard's precursor ion ( m/z 151.1) beyond the natural M+2 isotopic envelope of the unlabelled analyte ( m/z 148.1)[2]. This eliminates isotopic cross-talk, ensuring a robust lower limit of quantification (LLOQ).
Physicochemical Properties
The following table summarizes the core quantitative data for the hydrochloride salt of (E)-N-Methylcinnamylamine-d3, which is the most stable and commonly utilized form[1][3].
| Property | Value |
| Chemical Name | (E)-3-phenyl-N-(trideuteriomethyl)prop-2-en-1-amine hydrochloride |
| CAS Number | 1795142-11-8 (d3 HCl) / 116939-14-1 (Unlabelled HCl) |
| Molecular Formula | C₁₀H₁₁D₃ClN |
| Molecular Weight | 186.69 g/mol |
| Monoisotopic Mass (Free Base) | 150.12 Da |
| Isotopic Purity | ≥ 98% (Typical) |
| Appearance | White to off-white crystalline solid |
| Solubility | Methanol, Water, DMSO |
Pharmacological Context: From Degradant to Precursor
Understanding the utility of (E)-N-Methylcinnamylamine requires mapping its relationship to active pharmaceutical ingredients (APIs).
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Fluoxetine Degradation (Impurity 6): Under thermal or acidic stress, the antidepressant fluoxetine can undergo an elimination reaction, shedding its 4-(trifluoromethyl)phenol moiety[4]. This cleavage results in the formation of (E)-N-Methylcinnamylamine, officially monitored in pharmacopeial monographs as Fluoxetine Impurity 6 [5]. The d3-labeled analog is therefore essential for the precise quantification of this degradant in stability-indicating assays.
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Precursor to Allylamine Antifungals: N-Methylcinnamylamine is the direct synthetic precursor to naftifine, a potent squalene epoxidase inhibitor[6]. Alkylation of the secondary amine with 1-(chloromethyl)naphthalene yields the active antifungal agent[7].
Fig 1: Chemical relationship of N-Methylcinnamylamine with Fluoxetine and Naftifine.
Bioanalytical Applications: The SIL-IS Advantage
In LC-MS/MS bioanalysis, matrix effects (ion suppression or enhancement) caused by endogenous plasma phospholipids can severely compromise accuracy. By spiking (E)-N-Methylcinnamylamine-d3 into the biological matrix prior to extraction, the IS co-elutes exactly with the unlabelled analyte[8][9]. Because they share identical physicochemical properties, any ionization variance impacts both molecules equally, rendering the peak area ratio highly stable and reliable.
Fig 2: LC-MS/MS bioanalytical workflow utilizing the d3-labeled internal standard.
Experimental Protocols
Protocol 1: LC-MS/MS Quantification Workflow for Fluoxetine Impurity 6
This protocol leverages the specific fragmentation mechanics of the molecule. During collision-induced dissociation (CID), the protonated molecular ion ( m/z 151.1) undergoes alpha-cleavage. The loss of the deuterated methylamine neutral fragment (CD₃NH₂, 34 Da) yields a highly stabilized cinnamyl carbocation at m/z 117.1.
Step-by-Step Methodology:
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Standard & IS Preparation: Prepare a 1 mg/mL primary stock of unlabelled (E)-N-Methylcinnamylamine and the d3-IS in 100% LC-MS grade methanol to ensure complete dissolution of the HCl salt. Dilute the IS to a working concentration of 50 ng/mL in 50:50 Methanol:Water.
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Sample Extraction (Protein Precipitation): To 100 µL of human plasma, add 10 µL of the IS working solution. Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid). Causality: The acidic organic solvent rapidly quenches endogenous enzymatic activity and forces the precipitation of plasma proteins while keeping the basic amine highly soluble.
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Phase Separation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the protein matrix. Transfer 150 µL of the supernatant to an autosampler vial.
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Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm). Utilize a gradient elution of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Acetonitrile).
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MS/MS Detection: Operate in positive Electrospray Ionization (ESI+). Monitor MRM transitions: Unlabelled ( m/z 148.1 → 117.1) and d3-IS ( m/z 151.1 → 117.1).
Self-Validating System: To ensure the integrity of the extraction and chromatography, every batch must include a "Double Blank" (matrix without IS or analyte) injected immediately following the Upper Limit of Quantification (ULOQ) sample. A clean Double Blank validates the absence of column carryover. Furthermore, the IS peak area variation across all unknown samples must remain within ± 15% of the mean; deviations beyond this flag a failure in extraction recovery or severe matrix ion suppression.
Protocol 2: Synthesis of Deuterated Naftifine-d3 for Tracer Studies
For pharmacokinetic tracing, (E)-N-Methylcinnamylamine-d3 is used to synthesize Naftifine-d3[6].
Step-by-Step Methodology:
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Reagent Assembly: In a flame-dried round-bottom flask under inert N₂ atmosphere, combine 1.0 equivalent of (E)-N-Methylcinnamylamine-d3 hydrochloride with 3.0 equivalents of anhydrous potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF). Causality: K₂CO₃ acts as a mild, non-nucleophilic base to liberate the free amine and scavenge the HCl byproduct without inducing unwanted elimination side-reactions.
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Alkylation: Slowly add 1.1 equivalents of 1-(chloromethyl)naphthalene dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.
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Workup: Quench the reaction with deionized water. Extract the aqueous phase three times with ethyl acetate. Wash the combined organic layers with saturated brine to remove residual DMF, then dry over anhydrous MgSO₄.
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Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) to yield pure Naftifine-d3.
Self-Validating System: The reaction's progress is self-validating via real-time LC-MS monitoring. The exact endpoint is dictated by the complete disappearance of the m/z 151.1 peak ((E)-N-Methylcinnamylamine-d3) and the plateauing of the m/z 291.2 peak (Naftifine-d3). Post-purification, the final product's isotopic purity must be verified by High-Resolution Mass Spectrometry (HRMS) to ensure no isotopic back-exchange occurred during the basic workup phase.
Conclusion
(E)-N-Methylcinnamylamine-d3 is far more than a simple isotopic standard; it is a structural linchpin connecting the degradation pathways of SSRI antidepressants to the synthetic pathways of allylamine antifungals. By understanding the causality behind its deuteration pattern and implementing self-validating analytical protocols, researchers can achieve unparalleled accuracy in both pharmacokinetic tracking and impurity profiling.
References
-
PubChem - N-Methylcinnamylamine | C10H13N | CID 6387604 - Computed Properties and Synonyms. National Center for Biotechnology Information. URL:[Link]
- Google Patents - EP0318860A2 - Substituted alkylamine derivatives (Naftifine and Terbinafine Synthesis).
Sources
- 1. (E)-N-Methylcinnamylamine-d3 | LGC Standards [lgcstandards.com]
- 2. N-Methylcinnamylamine | C10H13N | CID 6387604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. veeprho.com [veeprho.com]
- 6. EP0318860A2 - Substituted alkylamine derivatives - Google Patents [patents.google.com]
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